ETHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-[({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Introduction of the Nitro and Bromo Groups: Nitration and bromination reactions are employed to introduce the nitro and bromo substituents on the pyrazole ring.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Cyclopenta[b]thiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The bromo group can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Scientific Research Applications
Ethyl 2-[({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its diverse functional groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is not well-documented. based on its structure, it is likely to interact with biological targets through:
Electrophilic and Nucleophilic Sites: The compound contains both electrophilic (e.g., carbonyl groups) and nucleophilic (e.g., amine groups) sites that can participate in various biochemical reactions.
Hydrogen Bonding: The presence of nitro and amine groups allows for hydrogen bonding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Ethyl 2-[({4-bromo-3-nitro-5-ethyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of ETHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C16H17BrN4O5S |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17BrN4O5S/c1-3-26-16(23)12-9-5-4-6-10(9)27-15(12)18-11(22)7-20-8(2)13(17)14(19-20)21(24)25/h3-7H2,1-2H3,(H,18,22) |
InChI Key |
OCGVZNWLERVGGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
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